molecular formula C28H27NO7 B13811287 2-[(2R,3R,4R,5S,6S)-5-hydroxy-2-methoxy-4,6-bis(phenylmethoxy)oxan-3-yl]isoindole-1,3-dione

2-[(2R,3R,4R,5S,6S)-5-hydroxy-2-methoxy-4,6-bis(phenylmethoxy)oxan-3-yl]isoindole-1,3-dione

Cat. No.: B13811287
M. Wt: 489.5 g/mol
InChI Key: RMMLNCLROSYIGM-IOYNDRFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2R,3R,4R,5S,6S)-5-hydroxy-2-methoxy-4,6-bis(phenylmethoxy)oxan-3-yl]isoindole-1,3-dione is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes multiple stereocenters and functional groups, making it an interesting subject for chemical research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2R,3R,4R,5S,6S)-5-hydroxy-2-methoxy-4,6-bis(phenylmethoxy)oxan-3-yl]isoindole-1,3-dione typically involves multiple steps, including protection and deprotection of functional groups, as well as stereoselective reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[(2R,3R,4R,5S,6S)-5-hydroxy-2-methoxy-4,6-bis(phenylmethoxy)oxan-3-yl]isoindole-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkoxides. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

2-[(2R,3R,4R,5S,6S)-5-hydroxy-2-methoxy-4,6-bis(phenylmethoxy)oxan-3-yl]isoindole-1,3-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[(2R,3R,4R,5S,6S)-5-hydroxy-2-methoxy-4,6-bis(phenylmethoxy)oxan-3-yl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(2R,3R,4R,5S,6S)-5-hydroxy-2-methoxy-4,6-bis(phenylmethoxy)oxan-3-yl]isoindole-1,3-dione apart is its unique combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C28H27NO7

Molecular Weight

489.5 g/mol

IUPAC Name

2-[(2R,3R,4R,5S,6S)-5-hydroxy-2-methoxy-4,6-bis(phenylmethoxy)oxan-3-yl]isoindole-1,3-dione

InChI

InChI=1S/C28H27NO7/c1-33-27-22(29-25(31)20-14-8-9-15-21(20)26(29)32)24(34-16-18-10-4-2-5-11-18)23(30)28(36-27)35-17-19-12-6-3-7-13-19/h2-15,22-24,27-28,30H,16-17H2,1H3/t22-,23+,24-,27-,28+/m1/s1

InChI Key

RMMLNCLROSYIGM-IOYNDRFLSA-N

Isomeric SMILES

CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)OCC2=CC=CC=C2)O)OCC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O

Canonical SMILES

COC1C(C(C(C(O1)OCC2=CC=CC=C2)O)OCC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

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